3,3-dimethyl-2-phenyl-1,2,3,4-tetrahydro-4-quinolinyl acetate
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Overview
Description
3,3-dimethyl-2-phenyl-1,2,3,4-tetrahydro-4-quinolinyl acetate, also known as DMPT, is a synthetic chemical compound that has gained significant attention in scientific research in recent years. DMPT is a quinoline derivative and is structurally similar to melatonin. It has been found to have various biochemical and physiological effects, making it a promising compound for use in research.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-2-phenyl-1,2,3,4-tetrahydro-4-quinolinyl acetate is not fully understood, but it is believed to act on the hypothalamus-pituitary-growth axis, leading to an increase in growth hormone secretion. 3,3-dimethyl-2-phenyl-1,2,3,4-tetrahydro-4-quinolinyl acetate has also been found to increase the expression of genes involved in growth and metabolism.
Biochemical and Physiological Effects
3,3-dimethyl-2-phenyl-1,2,3,4-tetrahydro-4-quinolinyl acetate has been found to have various biochemical and physiological effects, including increasing growth hormone secretion, improving feed intake and conversion, reducing stress in animals, and enhancing immune function. 3,3-dimethyl-2-phenyl-1,2,3,4-tetrahydro-4-quinolinyl acetate has also been found to have antioxidant properties and may have potential as a neuroprotective agent.
Advantages and Limitations for Lab Experiments
3,3-dimethyl-2-phenyl-1,2,3,4-tetrahydro-4-quinolinyl acetate has several advantages for use in lab experiments, including its low toxicity, ease of synthesis, and ability to enhance growth and metabolism in animals. However, 3,3-dimethyl-2-phenyl-1,2,3,4-tetrahydro-4-quinolinyl acetate has limitations, including its high cost and the need for further research to fully understand its mechanism of action.
Future Directions
There are several potential future directions for research on 3,3-dimethyl-2-phenyl-1,2,3,4-tetrahydro-4-quinolinyl acetate. One area of interest is its potential as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models. Additionally, further research is needed to fully understand the mechanism of action of 3,3-dimethyl-2-phenyl-1,2,3,4-tetrahydro-4-quinolinyl acetate and its potential applications in other areas of scientific research.
Synthesis Methods
3,3-dimethyl-2-phenyl-1,2,3,4-tetrahydro-4-quinolinyl acetate can be synthesized through a multistep process starting with the reaction of 2-phenylacetone with methylamine, followed by a series of reactions involving cyclization, reduction, and acetylation. The final product is a white crystalline powder.
Scientific Research Applications
3,3-dimethyl-2-phenyl-1,2,3,4-tetrahydro-4-quinolinyl acetate has been found to have various applications in scientific research, including as a growth promoter in aquaculture, as a feed attractant for animals, and as an anti-stress agent. 3,3-dimethyl-2-phenyl-1,2,3,4-tetrahydro-4-quinolinyl acetate has been shown to increase the growth rate and feed intake of fish, shrimp, and other aquatic animals, making it a promising compound for use in aquaculture.
properties
IUPAC Name |
(3,3-dimethyl-2-phenyl-2,4-dihydro-1H-quinolin-4-yl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-13(21)22-18-15-11-7-8-12-16(15)20-17(19(18,2)3)14-9-5-4-6-10-14/h4-12,17-18,20H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOZQZJBAMIKTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2=CC=CC=C2NC(C1(C)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346554 |
Source
|
Record name | 3,3-Dimethyl-2-phenyl-1,2,3,4-tetrahydro-4-quinolinyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
66427-61-0 |
Source
|
Record name | 3,3-Dimethyl-2-phenyl-1,2,3,4-tetrahydro-4-quinolinyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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